7-Methoxy-3H-phenoxazin-3-one
Overview
Description
Methoxyresorufin: (CAS Number: 5725-89-3) is a fluorogenic substrate primarily used for assessing the activity of cytochrome P450 (CYP) isoforms, specifically CYP1A1 and CYP1A2 . It belongs to the class of phenoxazinone derivatives and exhibits fluorescence upon enzymatic metabolism.
Mechanism of Action
Target of Action
The primary targets of Methoxyresorufin are nitroreductase and cytochrome P450 (CYP1A) . Nitroreductase is an enzyme produced by Escherichia coli that plays a crucial role in the reduction of nitro compounds . Cytochrome P450 is a family of enzymes involved in drug metabolism and bioactivation .
Mode of Action
Methoxyresorufin interacts with its targets by serving as a spectroscopic off-on probe for nitroreductase and a fluorometric competitive substrate for cytochrome P450 . This means that the compound changes its spectroscopic properties upon interaction with these enzymes, allowing for real-time detection of their activity .
Biochemical Pathways
These enzymes are involved in various biochemical pathways, including the reduction of nitro compounds and the metabolism of drugs, respectively .
Pharmacokinetics
Given its role as a substrate for cytochrome p450, it is likely that the compound undergoes metabolic transformations in the body .
Result of Action
The interaction of Methoxyresorufin with nitroreductase and cytochrome P450 results in changes to the compound’s spectroscopic properties . This allows for the real-time detection of these enzymes’ activity, providing valuable information about their role in various biochemical processes .
Action Environment
The action of Methoxyresorufin can be influenced by various environmental factors. For instance, the activity of nitroreductase and cytochrome P450, and thus the efficacy of Methoxyresorufin as a probe or substrate, can be affected by factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Methoxyresorufin is a substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . It is O-demethylated by these enzymes, releasing resorufin . This process can be used to quantify CYP1A1/2 activity .
Cellular Effects
Methoxyresorufin plays a significant role in cellular processes, particularly in the determination of cytochrome P4501A activities such as ethoxyresorufin O-deethylase (EROD) and methoxyresorufin O-demethylase (MROD) in liver cells .
Molecular Mechanism
The molecular mechanism of Methoxyresorufin involves its O-demethylation by CYP1A1/2, which releases resorufin . This process allows for the quantification of CYP1A1/2 activity, providing a measure of the enzyme’s function .
Metabolic Pathways
Methoxyresorufin is involved in the metabolic pathways of the cytochrome P450 enzymes CYP1A1 and CYP1A2 . It is O-demethylated by these enzymes, a process that can be used to quantify their activity .
Preparation Methods
Synthetic Routes:
The synthesis of Methoxyresorufin involves the following steps:
O-Demethylation: Methoxyresorufin is synthesized by O-demethylation of , resulting in the removal of the methoxy group (CH₃O) from the resorufin molecule.
Reaction Conditions: The O-demethylation reaction typically occurs under mild conditions using specific enzymes (CYP1A1 or CYP1A2) in biological systems.
Industrial Production:
Methoxyresorufin is not produced industrially on a large scale. Instead, it serves as a valuable research tool in laboratories.
Chemical Reactions Analysis
Methoxyresorufin undergoes enzymatic O-demethylation by CYP1A1/2, leading to the release of Resorufin . The fluorescence of resorufin can be quantified to assess CYP1A1/2 activity . Common reagents and conditions for this reaction include the use of liver microsomes, NADPH (cofactor), and specific enzyme isoforms.
Scientific Research Applications
Methoxyresorufin finds applications in various scientific fields:
Toxicology: It helps evaluate the activity of CYP1A1/2, which plays a crucial role in xenobiotic metabolism.
Drug Metabolism Studies: Researchers use it to study drug interactions and metabolism.
Environmental Monitoring: Methoxyresorufin-based assays are employed to assess environmental pollutants and their impact on CYP enzymes.
Comparison with Similar Compounds
While Methoxyresorufin is unique due to its specific interaction with CYP1A1/2, other related compounds include:
Resorufin: The parent compound from which Methoxyresorufin is derived.
Benzyloxyresorufin: Another substrate preferentially metabolized by CYP2B in rodents.
Properties
IUPAC Name |
7-methoxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYMGDYROYBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205859 | |
Record name | 7-Methoxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-89-3 | |
Record name | 7-Methoxyresorufin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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